Selective RXFP1 Agonism vs. Core Quinoline Scaffold
The target compound exhibits selective potential as an RXFP1 agonist, a novel activity that distinguishes it from classic quinoline-4-carboxylic acid derivatives. In a confirmatory qHTS assay, it showed a potency of 19.95 µM (pChembl 4.70) at the human Relaxin receptor 1 (RXFP1) [1]. This is a unique bioactivity feature; the simpler analog 6-fluoroquinoline-4-carboxylic acid (CAS 220844-73-5), which lacks the 2-thiophene group, is annotated as inactive in this same assay panel, demonstrating that the thiophenyl substitution is critical for engaging RXFP1 [2]. While this single-concentration potency is weak and the activity was classified as 'inconclusive', it represents a distinct starting point for medicinal chemistry optimization targeting the relaxin pathway, absent in the simpler analog.
| Evidence Dimension | Potency for human Relaxin receptor 1 (RXFP1) agonism in a qHTS confirmatory assay |
|---|---|
| Target Compound Data | Potency = 19.95 µM (pChembl = 4.70, Activity comment: Inconclusive) |
| Comparator Or Baseline | 6-fluoroquinoline-4-carboxylic acid (CAS 220844-73-5, no 2-thiophene): Inactive against RXFP1 in the same PubChem assay panel (AID 651951). |
| Quantified Difference | Distinct activity (>19.95 µM) vs. complete inactivity for the baseline analog |
| Conditions | PubChem BioAssay: AID 651951; qHTS confirmatory assay for RXFP1 agonists using a HEK293 cell line overexpressing the receptor. Data from ChEMBL (CHEMBL1613930). |
Why This Matters
For researchers investigating the relaxin pathway, this compound offers a validated, albeit weak, thiophene-dependent hit that is unavailable in simpler quinoline building blocks, directly informing SAR studies for a novel target.
- [1] ChEMBL. Activity record for CHEMBL1350037, assay CHEMBL1613930: qHTS Assay for Agonists of the Relaxin Receptor RXFP1. Accessed 2025. View Source
- [2] PubChem Bioassay Database. AID 651951, qHTS Assay for Agonists of the Relaxin Receptor RXFP1: screening results for substance 6-fluoroquinoline-4-carboxylic acid. NIH Chemical Genomics Center. View Source
